![molecular formula C18H16N2O B11845482 4H-Pyrido[3,4-b]indol-4-one, 1,2,3,9-tetrahydro-2-(phenylmethyl)- CAS No. 130452-16-3](/img/structure/B11845482.png)
4H-Pyrido[3,4-b]indol-4-one, 1,2,3,9-tetrahydro-2-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-2,3-dihydro-1H-pyrido[3,4-b]indol-4(9H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused pyridine and indole ring system. The presence of these rings imparts the compound with a range of biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-2,3-dihydro-1H-pyrido[3,4-b]indol-4(9H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of an appropriate indole derivative with a pyridine derivative under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride. The resulting intermediate is then subjected to cyclization and reduction steps to yield the final product .
Industrial Production Methods
In an industrial setting, the production of 2-benzyl-2,3-dihydro-1H-pyrido[3,4-b]indol-4(9H)-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, thereby increasing efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-2,3-dihydro-1H-pyrido[3,4-b]indol-4(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and substituted analogs. These products can further undergo additional transformations to yield a wide range of derivatives with diverse biological activities .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: It exhibits significant biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is being investigated for its potential use in the treatment of cancer, infectious diseases, and inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-benzyl-2,3-dihydro-1H-pyrido[3,4-b]indol-4(9H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it has been shown to inhibit the activity of kinases involved in cell proliferation and survival, thereby exerting anti-tumor effects. Additionally, the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
1H-pyrrolo[2,3-b]pyridine: Exhibits potent inhibitory activity against fibroblast growth factor receptors.
1H-pyrazolo[3,4-b]pyridine: Used in the synthesis of various bioactive molecules.
Uniqueness
2-benzyl-2,3-dihydro-1H-pyrido[3,4-b]indol-4(9H)-one stands out due to its unique structural features and diverse biological activities.
Properties
CAS No. |
130452-16-3 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-benzyl-3,9-dihydro-1H-pyrido[3,4-b]indol-4-one |
InChI |
InChI=1S/C18H16N2O/c21-17-12-20(10-13-6-2-1-3-7-13)11-16-18(17)14-8-4-5-9-15(14)19-16/h1-9,19H,10-12H2 |
InChI Key |
WZRNKXGBOIAEKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)CN1CC3=CC=CC=C3)C4=CC=CC=C4N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


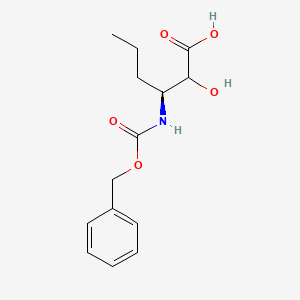
![6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B11845408.png)
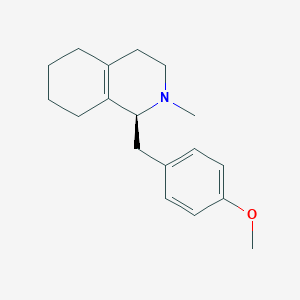

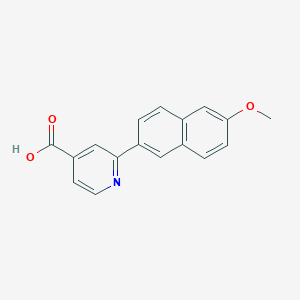

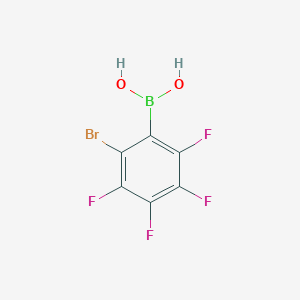

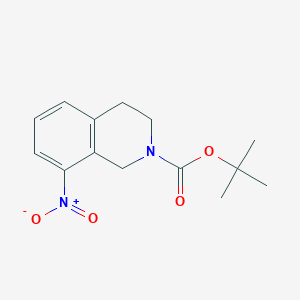

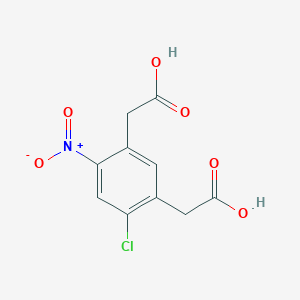
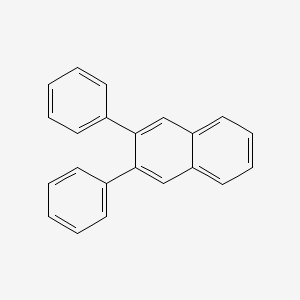

![Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)-](/img/structure/B11845488.png)
